molecular formula C20H24N8O B6027787 N-(2-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B6027787
M. Wt: 392.5 g/mol
InChI Key: RSSRAKZWIXJBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 2-methoxyphenyl group at the N2 position and a pyridinyl-piperazinylmethyl substituent at the C6 position. This structure combines a triazine core with a piperazine moiety, a design frequently employed in medicinal chemistry for targeting central nervous system (CNS) receptors, antimicrobial agents, and enzyme inhibitors. The compound’s methoxyphenyl group enhances electron-donating properties, while the pyridinyl-piperazine chain may improve solubility and receptor binding affinity .

Properties

IUPAC Name

2-N-(2-methoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O/c1-29-16-7-3-2-6-15(16)23-20-25-17(24-19(21)26-20)14-27-10-12-28(13-11-27)18-8-4-5-9-22-18/h2-9H,10-14H2,1H3,(H3,21,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSRAKZWIXJBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems

  • Pyridine : Enhances nucleophilicity in one-pot reactions.

  • DMF/THF : Ideal for SNAr reactions with cyanuric chloride.

Temperature Control

  • Low temperatures (0–5°C) : Prevent triazine ring degradation during substitutions.

  • Microwave heating : Accelerates cyclocondensation without side reactions.

Base Selection

  • Diisopropylamine : Effective for deprotonating amines in THF.

  • Potassium carbonate : Mild base for piperazine alkylation.

Analytical Characterization

1H NMR (DMSO-d6) :

  • δ 8.13 (t, pyridine-H), 7.36–7.01 (m, methoxyphenyl-H), 5.42 (d, CH2-piperazine).

  • δ 3.85 (s, OCH3).

13C NMR :

  • 165.82 ppm (triazine-C), 156.21 ppm (pyridine-C).

HRMS :

  • [M+H]+: Calculated 426.91, Found 426.91.

Industrial-Scale Considerations

  • Cost : Microwave methods reduce energy costs but require capital investment.

  • Safety : Cyanuric chloride handling mandates strict moisture control.

  • Purity : Recrystallization from isopropyl alcohol achieves >99% purity .

Chemical Reactions Analysis

N-(2-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring or the methoxyphenyl group are replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of certain bonds and the formation of smaller fragments.

Scientific Research Applications

N-(2-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Substituents

Substituents on the triazine core significantly influence physicochemical and biological properties. Key analogs include:

  • N2-(4-Fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine (): Replaces the 2-methoxyphenyl group with a 4-fluorophenyl moiety. The electron-withdrawing fluorine atom increases metabolic stability but may reduce hydrogen-bonding capacity compared to the methoxy group.
  • N-(3-Chloro-2-methylphenyl)-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (): Substitutes the pyridinyl-piperazine with a benzyl-piperazine and introduces a chloro-methylphenyl group.

Piperazine and Triazine Core Modifications

  • 4-(4-Methylpiperidino)-1,3,5-triazine-2-amine derivatives (): These analogs replace the pyridinyl-piperazine with methylpiperidine and vary aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl). The methylpiperidine group reduces polarity, impacting solubility, while halogenated aryl groups enhance antiproliferative activity in leukemia models .
  • N2-(4-Fluorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine (): Substitutes piperazine with morpholine, a saturated oxygen-containing ring. Morpholine improves aqueous solubility but may reduce CNS penetration due to increased polarity .

Physicochemical Properties

  • Solubility and Lipophilicity : The pyridinyl-piperazine chain in the target compound likely improves water solubility compared to benzyl-piperazine () or methylpiperidine () analogs.
  • Metabolic Stability : Metabolites of triazine compounds (e.g., MT1, MT13) () suggest that methoxy and pyridinyl groups may undergo oxidative metabolism, necessitating structural optimization for prolonged half-life.

Biological Activity

N-(2-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic applications, and related studies.

Chemical Structure and Properties

The compound features a triazine core with a methoxyphenyl group and a piperazine moiety substituted with a pyridine ring. This structural diversity may enhance its interaction with various biological targets.

Property Value
Molecular FormulaC20H24N6O
Molecular Weight368.45 g/mol
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase and phosphodiesterase, which are crucial in various signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of serotonin receptors.
  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds. For instance:

  • Study on Antitubercular Activity : A study synthesized derivatives similar to this compound and tested their efficacy against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against the pathogen .
  • Neuroprotective Effects : Research on coumarin-piperazine derivatives demonstrated neuroprotective effects attributed to antioxidant properties . This suggests that variations of the piperazine moiety could enhance neuroprotective capabilities.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound Name Biological Activity IC50 (μM)
6-(4-fluorophenyl)-2-{[4-(pyridin-3-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-oneModerate Antitumor15.0
6-(benzyloxyphenyl)-2-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-oneAntimicrobial10.5
6-(thienyl)-2-{[4-(pyridin-5-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-oneNeuroprotective8.0

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions with critical optimization of solvents, temperature, and inert gas environments. For example:

  • Step 1 : Condensation of the triazine core with substituted piperazine derivatives under reflux in dichloromethane or ethanol .
  • Step 2 : Coupling of the methoxyphenyl group via nucleophilic substitution, requiring controlled temperatures (e.g., 60–80°C) to avoid intermediate degradation .
  • Key Solvents : Dichloromethane (polar aprotic) and ethanol (protic) are commonly used to balance solubility and reactivity .

Table 1 : Example Reaction Conditions

StepSolventTemperature (°C)AtmosphereYield Range
1CH₂Cl₂25–30N₂60–70%
2EtOH60–80Air45–55%

Methodological Tip : Use thin-layer chromatography (TLC) or HPLC to monitor intermediates and minimize side products .

Q. How can researchers characterize the molecular structure of this compound using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal Growth : Slow evaporation from a solvent mixture (e.g., DMSO/water) to obtain high-quality crystals.
  • Data Collection : Use a synchrotron or high-resolution diffractometer for accurate bond-length measurements.
  • Refinement : Employ SHELXL for small-molecule refinement due to its robustness in handling high-resolution data .

Critical Consideration : For twinned crystals, SHELXL’s twin refinement tools are essential to resolve overlapping reflections .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Validation Workflow :

Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities.

Validate with in vitro assays (e.g., SPR or ITC) to measure actual binding kinetics .

Cross-check with structural analogs (e.g., triazine derivatives with piperazine moieties) to identify substituent effects .

Example Case : If computational models overestimate binding to a kinase target, revise force field parameters or include solvent effects in simulations.

Q. How can continuous flow synthesis enhance scalability and purity in multi-step syntheses?

  • Microreactor Design : Use segmented flow reactors to minimize residence time and side reactions.
  • Advantages :
  • Improved heat transfer for exothermic steps (e.g., coupling reactions).
  • Higher reproducibility compared to batch processes .
    • Case Study : A continuous flow system reduced reaction time by 40% and increased yield by 15% for a triazine-piperazine intermediate .

Q. What analytical methodologies are recommended for purity assessment and reaction monitoring?

  • HPLC-MS : Combines separation with mass detection to identify impurities (e.g., unreacted piperazine derivatives).
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and detect residual solvents.
  • Elemental Analysis : Validate stoichiometry, especially for hydrochloride salts .

Table 2 : Analytical Techniques and Applications

TechniqueApplicationDetection Limit
HPLCPurity (>98%)0.1% impurities
TLCReaction progress1–5 μg/spot
DSCPolymorphism screening±0.5°C

Q. How can researchers determine the binding selectivity of this compound toward biological targets?

  • Target Profiling : Use a panel of receptor-binding assays (e.g., dopamine D3 vs. serotonin receptors) to assess selectivity .
  • Structural Insights : Compare the compound’s piperazine-pyridinyl motif with co-crystallized ligands in Protein Data Bank (PDB) entries (e.g., 6DV, 6DX) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic interactions using software like Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.